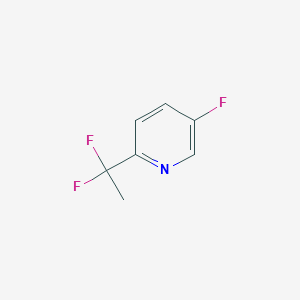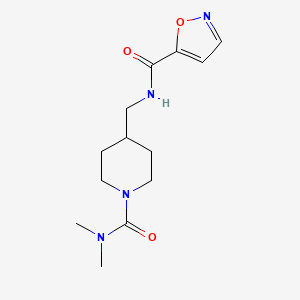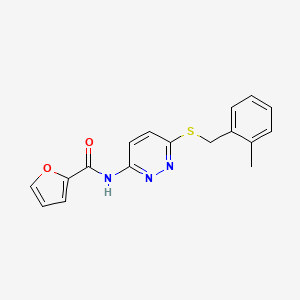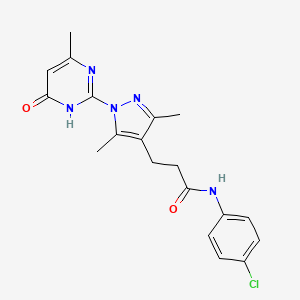![molecular formula C20H16N4O2S B2492130 4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1207043-28-4](/img/structure/B2492130.png)
4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that have attracted significant interest due to their potential bioactive properties, including antioxidant and antimicrobial activities. The core structure of the molecule, incorporating elements such as triazole, thiazole, and the benzo[d][1,3]dioxol-5-yl group, suggests a multifaceted approach to biological activity and chemical reactivity. Research efforts have been directed towards synthesizing derivatives of this compound and evaluating their biological activities (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical reactions, including coupling reactions and cyclization processes. These methods aim to introduce various functional groups to the core structure, allowing for the exploration of different chemical and biological properties. For instance, the synthesis of bio-active molecules has involved coupling reactions between diazenyl derivatives and different reagents, followed by evaluations of antioxidant activity (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound 4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole belongs to a class of chemicals that have been studied for their potential antimicrobial and antiproliferative activities. Research has indicated that derivatives of thiazole, particularly those linked with the benzo[d][1,3]dioxole moiety, exhibit interesting biological properties. For instance, certain thiazolyl pyrazoline derivatives have shown promise as antimicrobial and anti-proliferative agents, with specific compounds demonstrating significant inhibitory effects against HCT-116 cancer cells (Mansour et al., 2020). Similarly, thiazolyl-pyrazolyl-1,2,3-triazole derivatives have been identified as potential antimicrobial agents, displaying promising antifungal activity against Aspergillus niger (Nalawade et al., 2019).
Electrochemical and Optical Properties
The electrochemical and optical properties of related compounds have also been a subject of interest. Copolymers containing thiazolo[5,4-d]thiazole units, for instance, have been explored for their electrochromic properties, highlighting their potential in applications requiring solution processability and multichromic features (Akpinar et al., 2013). These findings suggest the broader applicability of such chemical frameworks in developing advanced materials with desirable electronic and optical characteristics.
Antifungal and Antituberculosis Agents
Further research has focused on the development of compounds with significant antifungal and antituberculosis activity. Triazole derivatives, for example, have been synthesized with the aim of identifying potent antifungal and antituberculosis agents, showcasing the potential of these compounds in treating infectious diseases (El Bialy et al., 2011).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial activities of compounds within this chemical class have also been evaluated, with certain derivatives demonstrating significant activity. This underscores the potential of these compounds in pharmaceutical applications, where they could serve as the basis for the development of new drugs with enhanced efficacy against various pathogens and diseases (Rezki, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-3-6-15(7-4-12)24-13(2)19(22-23-24)20-21-16(10-27-20)14-5-8-17-18(9-14)26-11-25-17/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANBLJQUJWSWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

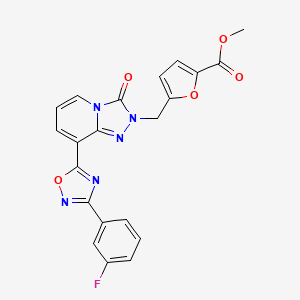
![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)
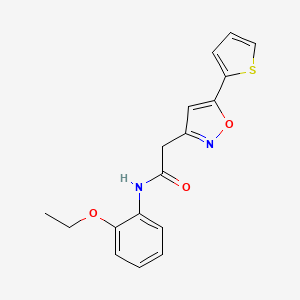
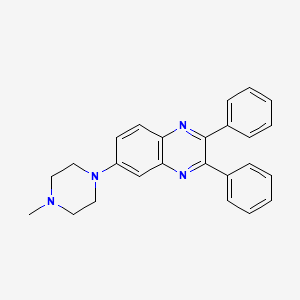
![5-ethyl-1-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2492054.png)
![1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2492059.png)
![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)
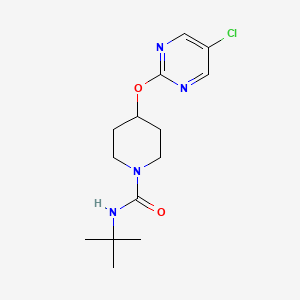

![N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2492064.png)
